An In-Depth Technical Guide to 3,5-Difluoro-4-(trifluoromethyl)benzoic acid
An In-Depth Technical Guide to 3,5-Difluoro-4-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, safety information, and its role as a key building block in the synthesis of complex molecules. Particular emphasis is placed on its applications in drug discovery, notably in structure-activity relationship (SAR) studies, where its unique electronic properties are leveraged to enhance the metabolic stability and bioavailability of active pharmaceutical ingredients (APIs).
Chemical and Physical Properties
3,5-Difluoro-4-(trifluoromethyl)benzoic acid is a white crystalline solid at room temperature. The presence of multiple fluorine atoms and a trifluoromethyl group significantly influences its physicochemical properties, making it a valuable synthon in organic chemistry.
Table 1: Physicochemical Properties of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid
| Property | Value | Reference(s) |
| CAS Number | 261945-09-9 | [1] |
| Molecular Formula | C₈H₃F₅O₂ | [1] |
| Molecular Weight | 226.1 g/mol | [1] |
| Boiling Point | 252°C | [1] |
| Storage | Room temperature, dry conditions | [1] |
Safety and Handling
Table 2: Hazard Identification and Precautionary Statements for Structurally Similar Compounds
| Hazard Class | Pictogram | Signal Word | Hazard Statements | Precautionary Statements | Reference(s) |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313 | [2][3][4] |
| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 | [2][3][4] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312 | [2][3][4] |
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
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Skin Protection: Wear protective gloves and clothing to prevent skin contact.
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Respiratory Protection: Use a dust mask or respirator in environments where dust may be generated.
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Synthesis
A general and practical method for the synthesis of trifluoromethyl-substituted benzoic acids involves a multi-step process starting from the corresponding xylene derivative. While a specific experimental protocol for 3,5-Difluoro-4-(trifluoromethyl)benzoic acid is not detailed in the reviewed literature, a plausible synthetic route can be inferred from established methodologies.
A common approach involves the chlorination of the methyl group of a substituted toluene, followed by fluorination and subsequent hydrolysis of the resulting benzotrifluoride. The introduction of the fluorine atoms on the aromatic ring can be achieved through various fluorination techniques at different stages of the synthesis.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid. While specific spectra for this isomer are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the aromatic protons, with splitting patterns influenced by the fluorine substituents. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic carbon, the aromatic carbons (with C-F couplings), and the trifluoromethyl carbon (as a quartet).
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IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-F stretching vibrations, and aromatic C-H and C=C stretching vibrations.
Applications in Research and Development
3,5-Difluoro-4-(trifluoromethyl)benzoic acid serves as a critical intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic incorporation of fluorine and trifluoromethyl groups can significantly enhance the biological activity and pharmacokinetic properties of a molecule.
Role in Drug Discovery and SAR Studies
The trifluoromethyl group is a key pharmacophore in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can modulate a compound's pKa, improve its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to biological targets.[5] 3,5-Difluoro-4-(trifluoromethyl)benzoic acid is a valuable tool in structure-activity relationship (SAR) studies, allowing researchers to systematically probe the effects of fluorination on a molecule's efficacy and safety profile.[1][6]
Intermediate in the Synthesis of Fedratinib
A significant application of fluorinated benzoic acid derivatives is in the synthesis of targeted therapies. For instance, the JAK2 inhibitor Fedratinib (Inrebic), used for the treatment of myelofibrosis, incorporates a complex substituted pyrimidine core.[7][8] While the exact synthesis of Fedratinib may involve various proprietary routes, building blocks like 3,5-Difluoro-4-(trifluoromethyl)benzoic acid are representative of the types of fluorinated intermediates that are crucial for the construction of such complex APIs. The synthesis of these APIs often involves coupling reactions where the carboxylic acid group is converted to an amide or another functional group.
Below is a conceptual workflow illustrating the potential use of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid as a starting material in the synthesis of a complex pharmaceutical agent.
Caption: Conceptual workflow for API synthesis.
Conclusion
3,5-Difluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized building block with significant potential in the development of novel pharmaceuticals and advanced materials. Its unique combination of fluorine and trifluoromethyl substituents provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. Further research into the synthesis and applications of this and related compounds is likely to yield new and improved therapeutic agents.
References
- 1. 3,5-Difluoro-4-(trifluoromethyl)benzoic acid [myskinrecipes.com]
- 2. 4-(トリフルオロメチル)安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 3,5-Difluorobenzoic acid 97 455-40-3 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fedratinib hydrochloride to treat intermediate-2 or high-risk primary or secondary myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fedratinib - Wikipedia [en.wikipedia.org]
